Cas no 2287261-87-2 (2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure
2287261-87-2 structure
Product name:2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
CAS No:2287261-87-2
MF:C21H19F2NO4
Molecular Weight:387.37667298317
CID:6489048
PubChem ID:137945553

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
    • 2287261-87-2
    • EN300-6761577
    • 2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • インチ: 1S/C21H19F2NO4/c22-14-7-4-8-15(23)16(14)20-10-21(11-20,12-20)17(18(25)26)24-19(27)28-9-13-5-2-1-3-6-13/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
    • InChIKey: WRKUQFVKSUGXRF-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2)F

計算された属性

  • 精确分子量: 387.12821441g/mol
  • 同位素质量: 387.12821441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 592
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 75.6Ų

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6761577-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
10.0g
$7742.0 2025-03-13
Enamine
EN300-6761577-0.1g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
0.1g
$1585.0 2025-03-13
Enamine
EN300-6761577-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
1.0g
$1801.0 2025-03-13
Enamine
EN300-6761577-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
0.5g
$1728.0 2025-03-13
Enamine
EN300-6761577-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
2.5g
$3530.0 2025-03-13
Enamine
EN300-6761577-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
0.25g
$1657.0 2025-03-13
Enamine
EN300-6761577-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
5.0g
$5221.0 2025-03-13
Enamine
EN300-6761577-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-difluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-87-2 95.0%
0.05g
$1513.0 2025-03-13

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid 関連文献

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acidに関する追加情報

Introduction to 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic Acid (CAS No: 2287261-87-2)

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid, identified by its CAS number 2287261-87-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate stereochemistry and functional group arrangement, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid features a bicyclo[1.1.1]pentanyl moiety, which is a fused three-membered ring system consisting of three carbon atoms and two hydrogen atoms. This bicyclic framework imparts unique conformational flexibility and potential for binding interactions with biological targets. Additionally, the presence of a 2,6-difluorophenyl group introduces fluorine atoms into the molecule, which are well-known for their ability to modulate metabolic stability and binding affinity.

The carboxylic acid functionality at the terminal position of the molecule and the phenylmethoxycarbonylamino group represent key pharmacophoric elements that contribute to its potential biological activity. The phenylmethoxycarbonylamino moiety, also known as an N-Boc amino group, is commonly used in peptide synthesis and drug development due to its stability under various reaction conditions and its ability to protect amine groups during synthetic procedures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the bicyclo[1.1.1]pentanyl scaffold may interact favorably with hydrophobic pockets in target proteins, while the 2,6-difluorophenyl group could engage in π-stacking interactions or form hydrogen bonds with polar residues. These interactions are critical for achieving high affinity and selectivity in drug design.

In the context of drug discovery, the synthesis of analogs derived from 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid has been explored to optimize its pharmacokinetic properties and therapeutic efficacy. For instance, modifications to the fluorine substitution pattern on the aromatic ring or variations in the length and connectivity of side chains could lead to novel compounds with enhanced activity against specific biological pathways.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly alter the electronic properties of a molecule, influencing its reactivity, solubility, and metabolic fate. In particular, 2,6-difluorophenyl derivatives have been extensively studied for their potential applications in anticancer therapy, where they exhibit inhibitory effects on enzymes such as tyrosine kinases and DNA gyrase. The incorporation of such motifs into 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid may open new avenues for developing targeted therapies.

Furthermore, the N-Boc amino group in this compound serves as a versatile handle for further chemical modifications. It can be deprotected under mild acidic conditions to generate a free amine, which can then be coupled to other functional groups or used in subsequent synthetic steps. This flexibility makes it an attractive building block for constructing more complex molecules with tailored properties.

From a synthetic chemistry perspective, the preparation of 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid presents both challenges and opportunities. The synthesis of the bicyclo[1.1.1]pentanyl core requires careful control over reaction conditions to ensure high yield and enantioselectivity. Additionally, introducing the fluorine atoms into the aromatic ring necessitates specialized methodologies that minimize side reactions and preserve functional group integrity.

Recent research has highlighted the importance of green chemistry principles in pharmaceutical synthesis, emphasizing sustainable practices that reduce environmental impact while maintaining high efficiency and yield. The development of novel catalytic systems and solvent-free reactions has enabled researchers to produce complex molecules like 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid with minimal waste generation.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Its unique structural features make it a valuable intermediate for synthesizing high-performance polymers or specialty chemicals with tailored functionalities.

In conclusion, 22872612287261-87-22-[3-(22872612287261-87-22-,6-Difluorophenyl)-22872612287261-87-22-bicyclo[12111]pentanyl]-22872612287261-87-22-(phenylenzymethoxycarbonylamino)acetic acid represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents or functional materials。 Its intricate architecture, coupled with its diverse range of potential interactions, makes it an exciting subject for further investigation。 As research continues to uncover new applications, this compound is poised to play a significant role in advancing both medicinal chemistry and industrial innovation。

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